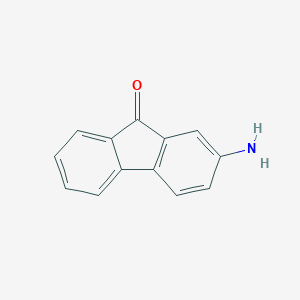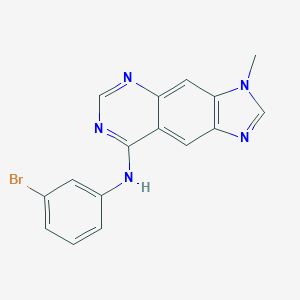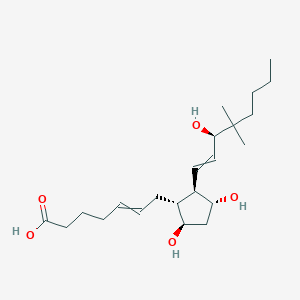
16,16-dimethyl-PGF2beta
Übersicht
Beschreibung
16,16-dimethyl-PGF2beta, also known as 9R,11R,15R-trihydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Molecular Structure Analysis
The molecular formula of 16,16-dimethyl-PGF2beta is C22H38O5 . It has a complex structure with several functional groups, including three hydroxyl groups and a carboxylic acid group . The molecule also contains several carbon-carbon double bonds .Physical And Chemical Properties Analysis
16,16-dimethyl-PGF2beta has a molecular weight of 382.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a relatively high logP value of 4.54, indicating that it is fairly hydrophobic .Wissenschaftliche Forschungsanwendungen
Gastric Acid Secretion and Gastrin Release
16,16-dimethyl-PGF2beta demonstrates significant inhibitory effects on gastric acid secretion and gastrin release. It has been studied in patients with duodenal ulcer and Zollinger-Ellison syndrome, showing substantial inhibition of meal-stimulated acid secretion and gastrin without significant side effects, suggesting its potential in clinical trials for acid peptic diseases (Ippoliti, Isenberg, & Hagie, 1981).
Mucosal Adaptation in Small Bowel Resection
This compound has shown efficacy in augmenting mucosal adaptation after massive distal small bowel resection in rats. It induced significant increases in mucosal protein, DNA, and disaccharidase concentrations, suggesting its effectiveness in stimulating morphological and functional adaptation post-resection (Vanderhoof, Grandjean, Baylor, Baily, & Euler, 1988).
Antilipolytic Effects
16,16-dimethyl-PGF2beta and related analogues exhibit potent antilipolytic effects in isolated rat adipocytes. These findings indicate their potential as therapeutic agents in conditions with accelerated lipolysis, such as diabetic ketoacidosis (Axelrod, Trzepacz, Zusman, & Martin, 1976).
Hepatic Glycogenesis
In rat hepatocytes, 16,16-dimethyl-PGF2beta has been shown to stimulate the basal rate of glucose incorporation into glycogen. This indicates significant effects on hepatic glycogenesis, suggesting a role in managing hepatic glucose metabolism (Okumura, Kanemaki, & Kitade, 1993).
Radiation Protection
Interestingly, 16,16-dimethyl-PGF2beta has been identified to increase survival in mice following ionizing radiation. Its administration prior to radiation exposure extends survival, suggesting its potential use in radioprotective strategies (Walden, Patchen, & Snyder, 1987).
Myelopoiesis Modulation
Administration of 16,16-dimethyl-PGF2beta in mice has shown to significantly suppress various hematologic parameters, including bone marrow cellularity and granulocyte-macrophage progenitor cells. This indicates its role in modulating myelopoiesis, potentially applicable in hematological disorders (Gentile, Byer, & Pelus, 1983).
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-OPVFONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-dimethyl-PGF2beta | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



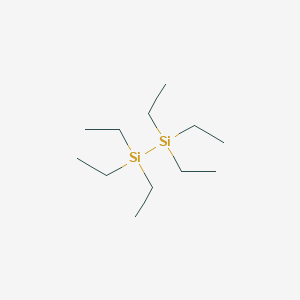
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
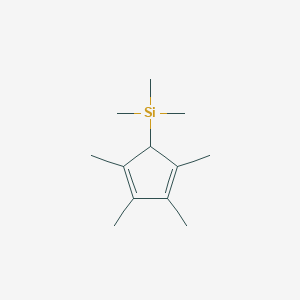
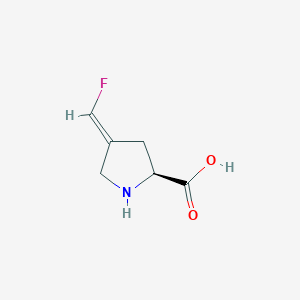
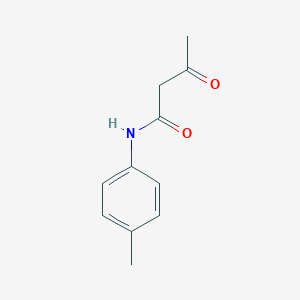
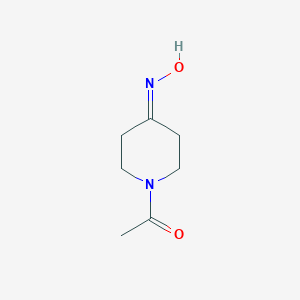
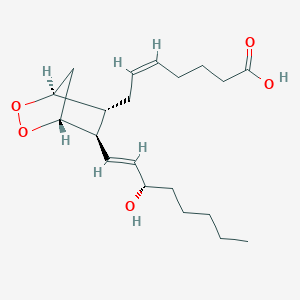
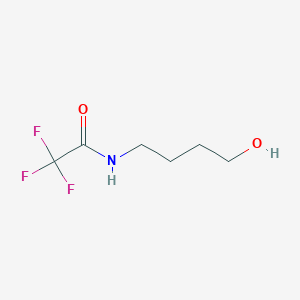
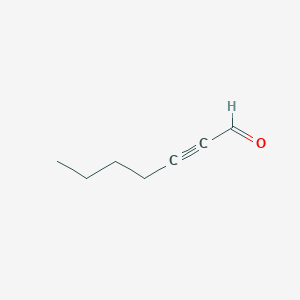
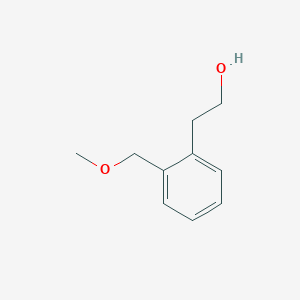
![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)

